molecular formula C16H15N3O5S3 B2829775 (Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-64-9

(Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2829775
CAS RN: 865247-64-9
M. Wt: 425.49
InChI Key: CUAWPFOVKLLKJK-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C16H15N3O5S3 and its molecular weight is 425.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Drug Design and Delivery

Boronic acids and their esters, which this compound could potentially be converted into, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable for neutron capture therapy .

Organic Semiconductors

Thiophene derivatives, which this compound contains, are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . The thiophene ring system in this compound could potentially be utilized in such applications.

Pharmacological Properties

Compounds with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This compound could potentially be explored for such applications.

Synthesis of Thiazolidine Derivatives

The compound could potentially be used in the synthesis of thiazolidine derivatives . Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .

properties

IUPAC Name

ethyl 2-[6-sulfamoyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S3/c1-2-24-14(20)9-19-11-6-5-10(27(17,22)23)8-13(11)26-16(19)18-15(21)12-4-3-7-25-12/h3-8H,2,9H2,1H3,(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAWPFOVKLLKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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